molecular formula C14H14BrN3O B4286042 N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4286042
M. Wt: 320.18 g/mol
InChI Key: OXDHHKAIKMLHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea involves its ability to selectively inhibit the activity of specific enzymes and proteins. N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea achieves this by binding to the active site of the target enzyme or protein, thereby preventing its normal function. The selectivity of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea for specific enzymes and proteins is due to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the target protein.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has a variety of biochemical and physiological effects, depending on the specific enzyme or protein that it targets. For example, N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of PKC, which can lead to decreased cell growth and increased apoptosis. N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to inhibit the activity of SHP-1, which can lead to increased immune cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the role of these enzymes and proteins in various biological processes without affecting other cellular processes. However, one of the limitations of using N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea. One area of research could focus on developing more efficient synthesis methods for N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, which would allow for larger quantities of the compound to be produced. Another area of research could focus on identifying new enzymes and proteins that N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea can target, which could lead to new insights into various biological processes. Finally, future research could focus on developing new derivatives of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea that have improved selectivity and potency for specific enzymes and proteins.
Conclusion:
In conclusion, N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a valuable tool for studying various biological processes. Its selectivity for specific enzymes and proteins makes it a valuable tool for studying the role of these molecules in various physiological processes. While there are limitations to using N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments, there are also several future directions for research that could lead to new insights into the role of enzymes and proteins in various biological processes.

Scientific Research Applications

N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been used in a variety of scientific research applications. One of the most common uses of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is as a tool for studying protein kinase C (PKC) signaling pathways. PKC is a family of enzymes that play a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to selectively inhibit the activity of PKC, making it a valuable tool for studying the role of PKC in various biological processes.
In addition to its use in studying PKC signaling pathways, N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been used to study the role of other enzymes and proteins in various biological processes. For example, N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of the protein tyrosine phosphatase SHP-1, which plays a critical role in regulating immune cell function. N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been used to study the role of the enzyme carbonic anhydrase in various physiological processes.

properties

IUPAC Name

1-(4-bromophenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-10(11-3-2-8-16-9-11)17-14(19)18-13-6-4-12(15)5-7-13/h2-10H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDHHKAIKMLHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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